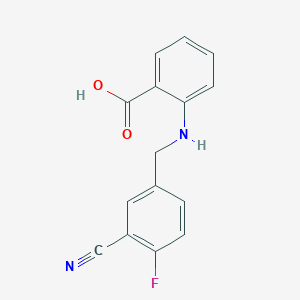
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, two methyl groups, and a propionic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate typically involves the esterification of 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes and other proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid methyl ester
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid ethyl ester
Uniqueness
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-11-8-13(10-17)9-12(2)14(11)6-7-15(18)19-16(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
USWTVWBQTWHKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CCC(=O)OC(C)(C)C)C)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8469798.png)


![Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate](/img/structure/B8469832.png)
![N-[1-(4-Aminophenyl)propylidene]hydroxylamine](/img/structure/B8469840.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B8469847.png)



![7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B8469876.png)

![2-[4-(Benzyloxy)anilino]-5-methoxybenzoic acid](/img/structure/B8469896.png)

